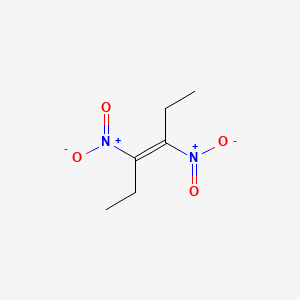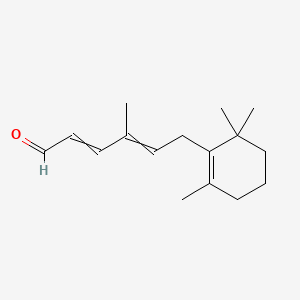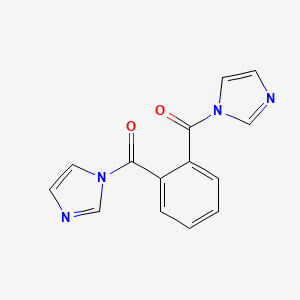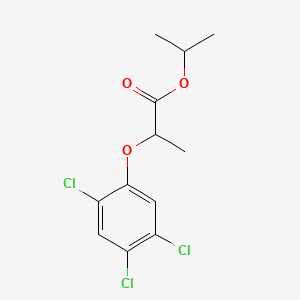
2-((1-Methylpentadecyl)amino)ethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-Methylpentadecyl)amino)ethanol hydrochloride is a chemical compound with the molecular formula C18H39NO·HCl. It is a derivative of ethanolamine, where the amino group is substituted with a 1-methylpentadecyl group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methylpentadecyl)amino)ethanol hydrochloride typically involves the reaction of 1-methylpentadecylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process includes the purification of the final product through crystallization or distillation to achieve high purity levels suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-Methylpentadecyl)amino)ethanol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethanolamine derivatives.
Applications De Recherche Scientifique
2-((1-Methylpentadecyl)amino)ethanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a component of growth media.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-((1-Methylpentadecyl)amino)ethanol hydrochloride is primarily based on its surfactant properties. It reduces surface tension, allowing for better mixing and interaction of different phases. The compound interacts with molecular targets such as cell membranes, enhancing permeability and facilitating the delivery of active compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((1-Methylpentadecyl)amino)ethanol
- 2-((1-Methylpentadecyl)amino)ethylamine
- 2-((1-Methylpentadecyl)amino)propane
Uniqueness
2-((1-Methylpentadecyl)amino)ethanol hydrochloride is unique due to its specific molecular structure, which imparts distinct surfactant properties. Compared to similar compounds, it offers better solubility and stability in aqueous solutions, making it more effective in various applications.
Propriétés
| 56167-08-9 | |
Formule moléculaire |
C18H40ClNO |
Poids moléculaire |
322.0 g/mol |
Nom IUPAC |
hexadecan-2-yl(2-hydroxyethyl)azanium;chloride |
InChI |
InChI=1S/C18H39NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(2)19-16-17-20;/h18-20H,3-17H2,1-2H3;1H |
Clé InChI |
XOORJCSYBZGFJE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C)[NH2+]CCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid--(trihydroxy-lambda~4~-sulfanyl)methane (1/1)](/img/structure/B13765348.png)




